molecular formula C12H16N2O B4441267 4-(1-pyrrolidinylmethyl)benzamide

4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4441267
M. Wt: 204.27 g/mol
InChI Key: VLEASPASLXBYCQ-UHFFFAOYSA-N
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Description

4-(1-pyrrolidinylmethyl)benzamide, also known as PMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMA is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Scientific Research Applications

Luminescent Properties and Enhanced Emission

4-(1-pyrrolidinylmethyl)benzamide derivatives have been studied for their luminescent properties. Srivastava et al. (2017) reported on compounds demonstrating luminescence in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds showed mechanochromic properties and multi-stimuli response, underlining their potential in optical applications (Srivastava et al., 2017).

Antitumor Activity

A derivative of 4-(1-pyrrolidinylmethyl)benzamide, MGCD0103, was described by Zhou et al. (2008) as a histone deacetylase (HDAC) inhibitor with significant antitumor activity. This compound selectively inhibits HDACs and has shown promise in cancer treatment (Zhou et al., 2008).

Synthesis Techniques

Research has focused on improving the synthesis techniques for benzamide derivatives, including those related to 4-(1-pyrrolidinylmethyl)benzamide. Dian (2010) described an improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, highlighting the importance of optimizing reaction conditions for higher yield and simpler processes (Dian, 2010).

Anti-Fatigue Effects

Wu et al. (2014) explored the anti-fatigue effects of benzamide derivatives in mice. Their study demonstrated that certain derivatives enhanced the forced swimming capacity of mice, suggesting potential applications in fatigue management (Wu et al., 2014).

Structural Analysis

Structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives has been a focus area, with studies like those by Artheswari et al. (2019) contributing to a deeper understanding of molecular orientation and bonding in these compounds (Artheswari et al., 2019).

Application in Monoclonal Antibody Production

Aki et al. (2021) identified a derivative of 4-(1-pyrrolidinylmethyl)benzamide that improved monoclonal antibody production in Chinese hamster ovary cell culture. This compound demonstrated potential for enhancing cell-specific antibody production, highlighting its importance in biotechnological applications (Aki et al., 2021).

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-5-3-10(4-6-11)9-14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEASPASLXBYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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